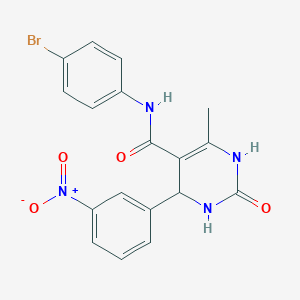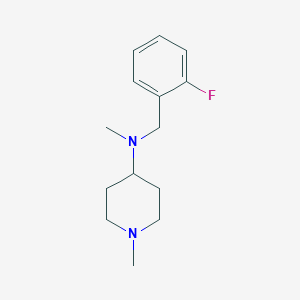![molecular formula C14H23Cl2NO B4892397 N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B4892397.png)
N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride, also known as Pindolol, is a non-selective beta-blocker drug that is commonly used to treat high blood pressure, angina, and heart failure. It was first synthesized in the 1960s and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride works by blocking the beta-adrenergic receptors in the body, which are responsible for regulating heart rate and blood pressure. By blocking these receptors, N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride reduces the effects of the hormone adrenaline and other stress hormones on the body. This leads to a decrease in heart rate and blood pressure, which can be beneficial in treating high blood pressure and other cardiovascular conditions.
Biochemical and Physiological Effects
N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride has been shown to have a number of biochemical and physiological effects. It can reduce heart rate, decrease blood pressure, and improve glucose metabolism. N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride has also been shown to have anxiolytic and antidepressant effects, although the mechanisms behind these effects are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride in lab experiments is its well-established mechanism of action. Because it has been extensively studied, researchers can be confident in its effects and use it as a reliable tool for studying beta-adrenergic receptors. However, one limitation of N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride is that it is a non-selective beta-blocker, meaning that it blocks all beta-adrenergic receptors in the body. This can make it difficult to study the specific effects of individual receptor subtypes.
Direcciones Futuras
There are several potential future directions for research on N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride. One area of interest is its use in treating psychiatric disorders, such as anxiety and depression. Researchers are also investigating the potential use of N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride in combination with other drugs for the treatment of various cardiovascular conditions. Additionally, there is ongoing research into the development of more selective beta-blockers that can target specific receptor subtypes in the body.
Métodos De Síntesis
N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride can be synthesized through a multistep process starting with 2-chloro-5-methylphenol and propylene oxide. The resulting intermediate is then reacted with n-butylamine to form N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride. The final product is obtained as a hydrochloride salt.
Aplicaciones Científicas De Investigación
N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride has been widely used in scientific research for its ability to block beta-adrenergic receptors. It has been used to study the effects of beta-blockers on various physiological processes, including heart rate, blood pressure, and glucose metabolism. N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride has also been investigated for its potential use in treating psychiatric disorders, such as anxiety and depression.
Propiedades
IUPAC Name |
N-[3-(2-chloro-5-methylphenoxy)propyl]butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.ClH/c1-3-4-8-16-9-5-10-17-14-11-12(2)6-7-13(14)15;/h6-7,11,16H,3-5,8-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBKOOAPHXYVFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=CC(=C1)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-chloro-5-methylphenoxy)propyl]butan-1-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-{2-[5-(2-furyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine hydrobromide](/img/structure/B4892317.png)
![ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate](/img/structure/B4892322.png)
![2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide](/img/structure/B4892326.png)
![1-ethyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B4892332.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine](/img/structure/B4892347.png)
![1,3-dimethyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892353.png)

![1-(2-fluorobenzyl)-4-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-1,4-diazepane](/img/structure/B4892371.png)
![4,4'-[(2-hydroxy-3-nitrophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4892378.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B4892384.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892387.png)
![1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B4892401.png)
![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetone hydrochloride](/img/structure/B4892425.png)